molecular formula C6H12O3 B1234984 Rhodinose

Rhodinose

Cat. No. B1234984
M. Wt: 132.16 g/mol
InChI Key: XXIHHRIZGBRENI-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-rhodinose is a trideoxyhexose.

Scientific Research Applications

1. Biosynthesis and Incorporation in Antibiotics

Rhodinose is involved in the biosynthesis of antibiotics. For instance, L-rhodinose is incorporated into landomycin A, indicating a biosynthetic pathway for deoxy-sugar building blocks. This incorporation demonstrates a general saving pathway for deoxy-sugar building blocks in antibiotic synthesis (Rohr et al., 1997). Additionally, the synthesis of vineomycin B2, an antibiotic, involves the application of glycosylation methodology using 2,3-unsaturated sugars, including the acurosyl rhodinose derivative (Sasaki et al., 2007).

2. Synthesis and Structural Analysis

Rhodinose has been a focus in the field of carbohydrate chemistry. Studies have been conducted on the synthesis of specifically labelled rhodinose and its derivatives for structural and functional analysis. This includes the synthesis of L-(−) and D-(+)-rhodinose, and the development of methods to produce specifically deuterated compounds (Kirschning et al., 1995). Additionally, the total synthesis of rhodinose has been reported, showcasing the complexity and importance of this sugar in various biochemical pathways (DeShong & Leginus, 1984).

3. Role in Glycosylation and Antibiotic Production

Rhodinose plays a significant role in the glycosylation processes, particularly in the production of antibiotics. The NDP-sugar co-substrate concentration and the enzyme expression level have been shown to influence the substrate specificity of glycosyltransferases, which is crucial in the biosynthesis of antibiotics like urdamycin A. This research highlighted the importance of L-rhodinose in the biosynthetic pathway of such antibiotics (Hoffmeister et al., 2000).

4. Application in Macrolide Production

In macrolide antibiotic production, L-rhodinose is identified as a crucial component. For example, IB-96212, a macrolide antibiotic, has a structure consisting of L-rhodinose, which is significant for its biological activity (Cañedo et al., 2000).

5. Chemical Synthesis Approaches

Various chemical synthesis approaches have been developed for rhodinose, enhancing our understanding of its structure and potential applications. For instance, a practical construction of L-(-)-rhodinose and its derivatives showcases the advancements in chemical synthesis techniques (Schlessinger & Graves, 1987).

properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

XXIHHRIZGBRENI-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@H](CCC=O)O)O

SMILES

CC(C(CCC=O)O)O

Canonical SMILES

CC(C(CCC=O)O)O

synonyms

L-rhodinose
rhodinose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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